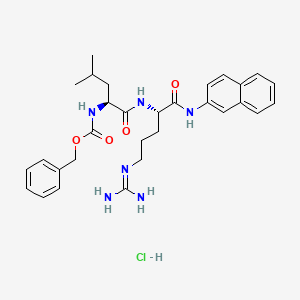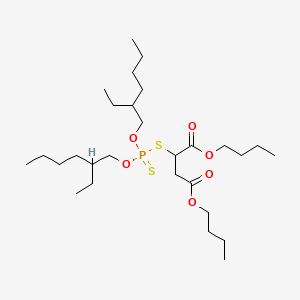
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its phosphinothioyl and thioester functional groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester typically involves the reaction of butanedioic acid with bis(2-ethylhexyl) phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is monitored for completion. The product is then separated from the reaction mixture using distillation or extraction methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fumaric acid, bis(2-ethylhexyl) ester
- Di(2-ethylhexyl) fumarate
- Dioctyl fumarate
Uniqueness
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is unique due to its combination of phosphinothioyl and thioester functional groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
68413-48-9 |
|---|---|
Formule moléculaire |
C28H55O6PS2 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
dibutyl 2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]butanedioate |
InChI |
InChI=1S/C28H55O6PS2/c1-7-13-17-24(11-5)22-33-35(36,34-23-25(12-6)18-14-8-2)37-26(28(30)32-20-16-10-4)21-27(29)31-19-15-9-3/h24-26H,7-23H2,1-6H3 |
Clé InChI |
DHEMFBSSQAFTOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
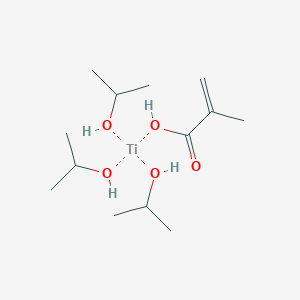
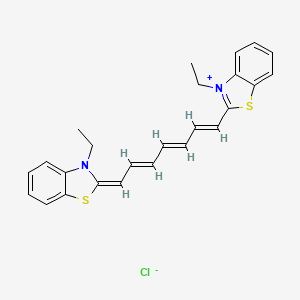
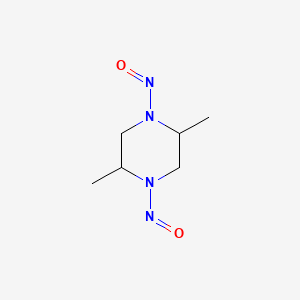
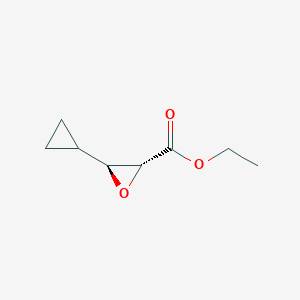
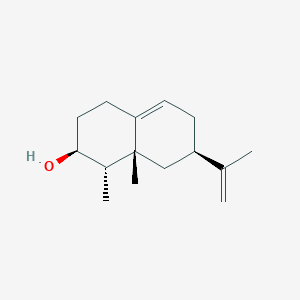
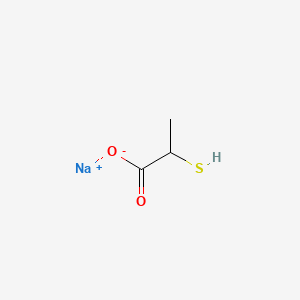
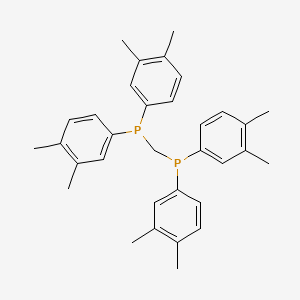
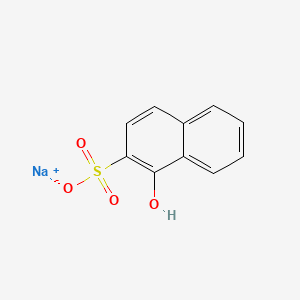

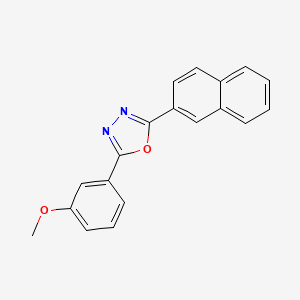
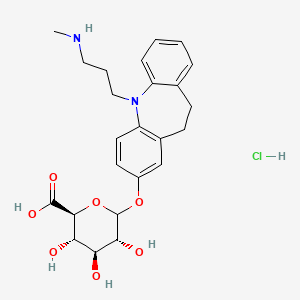
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
